molecular formula C17H21N3O3S B12246785 N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B12246785
M. Wt: 347.4 g/mol
InChI Key: FZZVSSDSAFSWBG-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Methanol, sodium methoxide, and other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness

4-methoxy-N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a benzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-methoxy-N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H21N3O3S/c1-11(2)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-4-6-14(23-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)(H,19,20,22)

InChI Key

FZZVSSDSAFSWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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